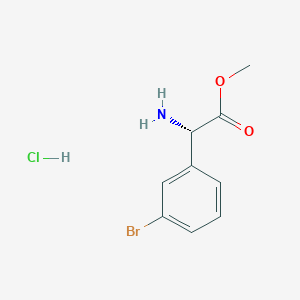
rac-methyl (2R,3S)-5-oxo-3-(pyridin-3-yl)piperazine-2-carboxylate, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-methyl (2R,3S)-5-oxo-3-(pyridin-3-yl)piperazine-2-carboxylate, trans (Rac-MPC) is a novel chiral compound that has recently been identified as a potential drug candidate for various medical applications. Rac-MPC is a member of the piperazine family of compounds, which are known to have a wide range of biological activities. Rac-MPC has been studied in numerous pre-clinical and clinical trials, and the results of these studies have demonstrated its potential as a therapeutic agent. In
科学的研究の応用
Rac-MPC has been studied extensively in pre-clinical and clinical trials. In pre-clinical studies, Rac-MPC has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, and anti-viral effects. Rac-MPC has also been shown to have potential as an antineoplastic agent, and it has been studied as a potential treatment for various types of cancer. In addition, Rac-MPC has been studied as a potential treatment for neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.
作用機序
The mechanism of action of Rac-MPC is not yet fully understood. However, it is believed that Rac-MPC binds to certain receptors in the body, which then triggers a cascade of biochemical reactions that result in the desired biological effects. Rac-MPC has been shown to bind to the CB2 receptor, which is involved in the regulation of inflammation and pain. Rac-MPC has also been found to bind to the 5-HT1A receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects
Rac-MPC has been shown to have a wide range of biochemical and physiological effects. Rac-MPC has been found to have anti-inflammatory effects, which is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines. Rac-MPC has also been found to have anti-bacterial, anti-fungal, and anti-viral effects, which is believed to be due to its ability to inhibit the growth of certain bacteria, fungi, and viruses. In addition, Rac-MPC has been found to have anti-cancer effects, which is believed to be due to its ability to inhibit the growth and spread of cancer cells.
実験室実験の利点と制限
Rac-MPC has several advantages and limitations for lab experiments. One of the main advantages of using Rac-MPC in lab experiments is its high solubility in aqueous solutions, which makes it easy to work with and measure in the laboratory. Another advantage is that Rac-MPC is stable at room temperature, which makes it easy to store and use in experiments. However, one of the main limitations of using Rac-MPC in experiments is that it is very expensive, which can make it difficult to purchase in large quantities. Additionally, Rac-MPC has a relatively short shelf life, which can make it difficult to store for long periods of time.
将来の方向性
There are a number of potential future directions for Rac-MPC research. One potential area of research is in the development of more effective formulations of Rac-MPC for medical applications. Additionally, further research is needed to better understand the mechanism of action of Rac-MPC and to identify new potential therapeutic applications for Rac-MPC. Additionally, further research is needed to identify potential adverse effects of Rac-MPC and to develop more effective methods of synthesis and delivery. Finally, further research is needed to identify potential drug interactions and to develop methods to reduce the cost of Rac-MPC for medical use.
合成法
Rac-MPC can be synthesized using a variety of methods. One of the most common methods is the condensation reaction of pyridine-3-carboxaldehyde and the corresponding piperazine-2-carboxylic acid. This reaction produces a pyridine-3-ylpiperazine-2-carboxylate intermediate, which is then treated with methyl iodide to form Rac-MPC. Other methods of synthesis include the reaction of piperazine-2-carboxylic acid with methyl iodide and the reaction of pyridine-3-carboxaldehyde with piperazine-2-carboxylic acid.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (2R,3S)-5-oxo-3-(pyridin-3-yl)piperazine-2-carboxylate, trans involves the reaction of a pyridine derivative with a piperazine derivative, followed by the addition of a methyl group and an oxo group to the resulting compound.", "Starting Materials": [ "3-pyridinecarboxylic acid", "2,3-dichloropiperazine", "methyl magnesium bromide", "sodium hydride", "acetic anhydride", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether" ], "Reaction": [ "3-pyridinecarboxylic acid is reacted with thionyl chloride to form 3-pyridinecarboxylic acid chloride.", "2,3-dichloropiperazine is reacted with sodium hydride to form 2,3-dichloropiperazine-1-carboxylic acid.", "The 3-pyridinecarboxylic acid chloride and 2,3-dichloropiperazine-1-carboxylic acid are reacted together in the presence of triethylamine to form (2R,3S)-3-(pyridin-3-yl)piperazine-2-carboxylic acid.", "The (2R,3S)-3-(pyridin-3-yl)piperazine-2-carboxylic acid is reacted with methyl magnesium bromide to form (2R,3S)-3-(pyridin-3-yl)piperazine-2-carboxylic acid methyl ester.", "The (2R,3S)-3-(pyridin-3-yl)piperazine-2-carboxylic acid methyl ester is reacted with acetic anhydride and acetic acid to form rac-methyl (2R,3S)-5-acetoxy-3-(pyridin-3-yl)piperazine-2-carboxylate.", "The rac-methyl (2R,3S)-5-acetoxy-3-(pyridin-3-yl)piperazine-2-carboxylate is reduced with sodium borohydride in the presence of ethanol to form rac-methyl (2R,3S)-5-hydroxy-3-(pyridin-3-yl)piperazine-2-carboxylate.", "The rac-methyl (2R,3S)-5-hydroxy-3-(pyridin-3-yl)piperazine-2-carboxylate is reacted with hydrochloric acid to form rac-methyl (2R,3S)-5-chloro-3-(pyridin-3-yl)piperazine-2-carboxylate.", "The rac-methyl (2R,3S)-5-chloro-3-(pyridin-3-yl)piperazine-2-carboxylate is reacted with sodium hydroxide in the presence of diethyl ether to form rac-methyl (2R,3S)-5-oxo-3-(pyridin-3-yl)piperazine-2-carboxylate, trans." ] } | |
CAS番号 |
2741668-50-6 |
製品名 |
rac-methyl (2R,3S)-5-oxo-3-(pyridin-3-yl)piperazine-2-carboxylate, trans |
分子式 |
C11H13N3O3 |
分子量 |
235.2 |
純度 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



